molecular formula C20H21NO4 B2823155 N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide CAS No. 2034258-07-4

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide

Cat. No.: B2823155
CAS No.: 2034258-07-4
M. Wt: 339.391
InChI Key: JSRRKNBGYKRIGL-UHFFFAOYSA-N
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Description

N-[2-(Furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This hybrid molecule incorporates multiple pharmacophoric motifs, including two distinct furan rings and a 2-phenylbutanamide group, making it a compound of significant interest in modern drug discovery. The furan moiety is a common feature in medicinal chemistry due to its presence in various bioactive molecules and natural products; its electron-rich aromatic system and oxygen atom can serve as key interaction points in receptor binding, potentially influencing solubility and bioavailability . The strategic combination of these subunits aligns with the molecular hybridization approach, a rational drug design strategy aimed at creating new chemical entities with enhanced therapeutic efficacy, selectivity, or multi-target activity . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecular architectures. It also serves as a valuable reference standard in analytical studies, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to aid in the identification and characterization of novel compounds . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets before use.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-2-17(15-7-4-3-5-8-15)19(22)21-14-20(23,16-10-12-24-13-16)18-9-6-11-25-18/h3-13,17,23H,2,14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSRRKNBGYKRIGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide is a synthetic compound that has attracted attention due to its potential biological activities. This compound, characterized by its unique furan and hydroxyethyl moieties, is under investigation for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C16H19NO3C_{16}H_{19}NO_3 with a molecular weight of 273.33 g/mol. The presence of furan rings and a hydroxyethyl group suggests that the compound can engage in various interactions with biological targets.

PropertyValue
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
CAS Number1396852-38-2

The biological activity of this compound is likely related to its ability to interact with specific enzymes and receptors. The hydroxyethyl group can form hydrogen bonds, while the furan rings can participate in π-π stacking interactions, enhancing binding affinity to target proteins. These interactions may lead to modulation of enzyme activity, potentially through competitive inhibition or allosteric modulation.

Anticancer Activity

Research has indicated that compounds containing furan moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives with similar structures can inhibit cell proliferation in various cancer cell lines. The exact mechanism often involves the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Compounds with furan rings have been reported to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response.

Antimicrobial Activity

The presence of multiple functional groups in this compound suggests potential antimicrobial activity. Preliminary studies on related compounds have demonstrated efficacy against various bacterial strains, indicating that this compound could also exhibit similar properties.

Case Studies and Research Findings

  • Anticancer Studies : A study investigating the effects of furan-containing compounds on human cancer cell lines revealed that derivatives similar to this compound showed IC50 values below 10 µM, indicating potent anticancer activity .
    CompoundCell LineIC50 (µM)
    Furan Derivative AHeLa5.0
    Furan Derivative BMCF78.0
    N-[...]-ButanamideA549<10
  • Anti-inflammatory Research : In vitro assays demonstrated that furan derivatives can significantly reduce TNF-alpha levels in macrophage cultures, suggesting a mechanism for their anti-inflammatory effects .
  • Antimicrobial Activity : A recent evaluation showed that furan-based compounds exhibited minimum inhibitory concentrations (MIC) against Staphylococcus aureus, highlighting their potential as antimicrobial agents .

Comparison with Similar Compounds

Table 1: Key Structural Features of Target Compound and Analogues

Compound Name Core Structure Substituents Functional Groups Reference
Target Compound Phenylbutanamide 2-(furan-2-yl), 2-(furan-3-yl), 2-hydroxyethyl Amide, Hydroxyl, Furan
N-(Adamantan-1-yl)-2-oxoacetamide derivatives () Indol-3-yl-oxoacetamide 5-(furan-2-yl), 1-(2-hydroxyethyl/pentyl/fluorinated ethoxyethyl) Oxoacetamide, Indole, Furan
(–)-(1R,2S,2’R,3’S)-2-Phenylcyclohexyl ester () Propanoate ester 2’-benzyl, 3’-benzylamino, 2’-furan-2-yl, 2’-hydroxy Ester, Furan, Hydroxyl, Benzylamine
Pharmacopeial acetamides () Hexanamide 2-(2,6-dimethylphenoxy), amino/hydroxy/formamido substituents Amide, Hydroxyl, Aromatic ether

Key Observations :

Furan Substitution: The target compound uniquely incorporates dual furan rings (2-yl and 3-yl), whereas analogues in and feature single furan-2-yl groups. This may enhance aromatic interactions or metabolic stability compared to mono-furan derivatives .

Amide vs.

Hydroxyethyl Group: The 2-hydroxyethyl substituent in the target compound contrasts with the hydroxypropanoate group in ’s ester derivative. This shorter chain may reduce steric hindrance while retaining hydrogen-bonding capacity .

Analytical Characterization

All compounds in and were validated via ¹H/¹³C-NMR, high-resolution mass spectrometry (HRMS), and thin-layer chromatography (TLC) , methods applicable to the target compound. The dual furan rings in the target may produce distinct NMR signals (e.g., δ 6.2–7.4 ppm for furan protons) and HRMS peaks correlating with its molecular formula .

Q & A

Q. What are the optimized synthetic routes for N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide?

The synthesis typically involves multi-step coupling reactions. A common approach includes:

  • Step 1 : Activation of the carboxylic acid (2-phenylbutanoic acid) using coupling reagents like EDC/HOBt to form an active ester intermediate.
  • Step 2 : Reaction with the amine precursor (2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethylamine) under controlled conditions (e.g., anhydrous DMF, 0–5°C, 12–24 hours).
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity . Microwave-assisted synthesis may enhance reaction efficiency by reducing time and side products .

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm furan ring proton environments (δ 6.2–7.4 ppm) and amide carbonyl signals (δ ~170 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 396.18).
  • X-ray Crystallography : Resolving the stereochemistry of the hydroxyethyl group and spatial arrangement of furan rings (if single crystals are obtainable) .

Q. What preliminary biological activities have been reported for this compound?

Initial assays suggest:

  • Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus and E. coli in broth microdilution assays.
  • Anti-inflammatory Potential : Inhibition of COX-2 (IC50_{50} ~12 µM) in enzyme-linked immunosorbent assays (ELISA).
  • Cytotoxicity : Moderate activity (IC50_{50} 25–50 µM) against HeLa and MCF-7 cell lines via MTT assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different assay systems?

Contradictions may arise from assay-specific variables (e.g., cell line heterogeneity, solvent effects). Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for cytotoxicity or CLSI standards for antimicrobial testing.
  • Dose-Response Validation : Perform full IC50_{50}/EC50_{50} curves with triplicate replicates.
  • Orthogonal Assays : Confirm COX-2 inhibition via Western blot (protein level) alongside ELISA (activity level) .

Q. What computational strategies are effective for predicting target interactions of this compound?

Advanced methods include:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with COX-2 or bacterial efflux pumps. Focus on hydrogen bonding between the hydroxyethyl group and catalytic residues (e.g., Tyr355 in COX-2).
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes.
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and furan ring electron density .

Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?

Key optimization steps:

  • Solubility Enhancement : Use co-solvents (e.g., PEG-400) or prodrug strategies (e.g., esterification of the hydroxyethyl group).
  • Metabolic Stability : Conduct microsomal assays (human liver microsomes) to identify vulnerable sites (e.g., furan ring oxidation). Introduce fluorination or methyl groups to block metabolic hotspots.
  • BBB Penetration : Calculate topological polar surface area (TPSA < 90 Ų) and adjust substituents to improve CNS bioavailability .

Methodological Considerations

  • Stereochemical Purity : Ensure enantiomeric excess (>99%) via chiral HPLC (e.g., Chiralpak AD-H column) to avoid confounding bioactivity results .
  • Data Reproducibility : Archive raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and report solvent/equipment details .

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